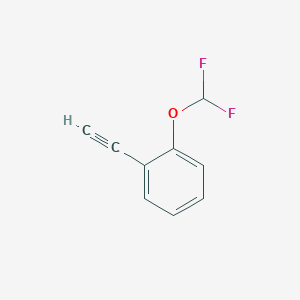

1-(Difluoromethoxy)-2-ethynylbenzene

Overview

Description

1-(Difluoromethoxy)-2-ethynylbenzene (DFMEB) is an organic compound belonging to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C8H6F2O. DFMEB is used in a variety of applications, including scientific research, drug synthesis, and laboratory experiments.

Scientific Research Applications

Organic Synthesis and Catalysis

1-(Difluoromethoxy)-2-ethynylbenzene and its derivatives have been extensively utilized in organic synthesis. For example, they serve as efficient difluoromethylating reagents, reacting with unsaturated compounds like alkenes and ethynylbenzene to produce various adducts containing the difluoromethylene group (Yang et al., 2008). Additionally, these compounds have been employed in palladium-catalyzed decarboxylative coupling reactions to synthesize 1-allyl-2-ethynylbenzenes, revealing a new route for both sp-sp(2) and sp(2)-sp(3) couplings in organic chemistry (Pi et al., 2009).

Photochemistry and Photophysics

These compounds have shown potential in photochemistry, with ethynylbenzene derivatives acting as photosensitizers in microwave-assisted photooxidation processes. Their efficiency as photosensitizers is higher under microwave irradiation than under conventional thermal conditions (Matsukawa et al., 2021). In the realm of photophysics, carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores have been synthesized, exhibiting high quantum yields of fluorescence and potential application as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Materials Science and Surface Chemistry

In materials science, ethynylbenzene derivatives have been used to form bound monolayers on gold surfaces. These monolayers, consisting of oxygen-containing hydrocarbon species, demonstrate the gold surface's role in facilitating oxidation processes (McDonagh et al., 2007). Moreover, the impact of fluorene and spirobifluorene regioisomerism on the structure and permeation properties of monolayers has been a topic of study, indicating that these compounds' positional isomerism significantly affects the organization and compactness of the resulting monolayers (Jalkh et al., 2017).

Molecular Electronics and Self-Assembly

In the field of molecular electronics, ethynylbenzene compounds have been utilized in the self-assembly of nanowires and microrods based on heterotriangulene derivatives. This self-assembly process is driven by strong π–π stacking interactions and hydrophobic interactions with solvent molecules (Zhang et al., 2009). Similarly, modulation of electronic and mesomorphic properties of alkynyl–spirobifluorene compounds has been explored, showing that the photophysical properties of these derivatives are highly sensitive to substitution patterns and conjugation length (Thiéry et al., 2015).

Biochemical Applications

Ethynylbenzene derivatives have found applications in biochemistry as well. For instance, oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as nucleobase surrogate have been synthesized, displaying higher melting temperatures than duplexes containing difluorotoluene moieties (Griesang & Richert, 2002).

Mechanism of Action

Target of Action

For instance, a compound named Zolbetuximab, which is a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been used for the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Mode of Action

A compound named pyraflufen-ethyl, which has a similar structure, has been found to inhibit protoporphyrinogen oxidase (ppo), a key enzyme in the biosynthesis of chlorophyll .

Biochemical Pathways

For instance, Pyroxasulfone, a new herbicide, has been found to exhibit excellent herbicidal activity and sufficient residual activity .

Pharmacokinetics

A study on a compound named aoc 1001, which is used for the treatment of myotonic dystrophy type 1 (dm1), has shown that the exposure to the compound increased by 20-40% in the steady state after multi-dose administration .

Result of Action

A study on difluoromethoxylated ketones, which are similar compounds, has shown that they can be used as building blocks for the synthesis of challenging ocf2h-bearing n-heterocycles .

Action Environment

It is known that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .

properties

IUPAC Name |

1-(difluoromethoxy)-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAIJWQSPPMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342158-87-5 | |

| Record name | 2-(Difluoromethoxy)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)

![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)

![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)